molecular formula C24H31N5O2 B11244013 N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline

N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline

Cat. No.: B11244013
M. Wt: 421.5 g/mol
InChI Key: JLIPYSFBDFKWOQ-UHFFFAOYSA-N
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Description

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, a cyclohexyl group, and a dimethoxyaniline moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclohexyl group, and the attachment of the dimethoxyaniline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and cyclohexyl derivatives. Examples include:

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

    Cyclohexyl derivatives: Molecules with cyclohexyl groups attached to different functional groups.

Uniqueness

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C24H31N5O2/c1-5-18-11-9-10-17(2)22(18)29-23(26-27-28-29)24(14-7-6-8-15-24)25-19-12-13-20(30-3)21(16-19)31-4/h9-13,16,25H,5-8,14-15H2,1-4H3

InChI Key

JLIPYSFBDFKWOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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